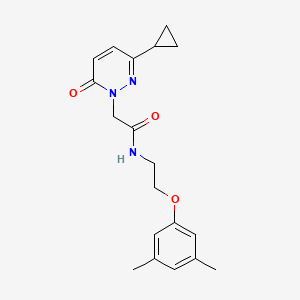

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide

Description

This compound features a pyridazinone core substituted at the 3-position with a cyclopropyl group and an acetamide side chain linked to a 2-(3,5-dimethylphenoxy)ethyl moiety. The pyridazinone scaffold is known for its role in modulating biological activity, particularly in enzyme inhibition and receptor binding . The cyclopropyl group may enhance metabolic stability by blocking oxidative metabolism, while the phenoxyethyl side chain contributes to solubility and target engagement .

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-13-9-14(2)11-16(10-13)25-8-7-20-18(23)12-22-19(24)6-5-17(21-22)15-3-4-15/h5-6,9-11,15H,3-4,7-8,12H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTTXPPBJPAZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)CN2C(=O)C=CC(=N2)C3CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazinone core , a cyclopropyl group , and an acetamide moiety . Its molecular formula is , with a molecular weight of approximately 342.4 g/mol. The structural intricacies of this compound suggest potential interactions with various biological targets.

Research indicates that the biological activity of this compound may be attributed to its ability to modulate enzyme activity and interact with specific receptors. The presence of the cyclopropyl and pyridazinone groups enhances its binding affinity, potentially allowing it to inhibit key enzymes involved in disease pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting pathways relevant to inflammation and cancer.

- Receptor Modulation : It could also function as a receptor modulator, influencing cellular signaling pathways.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its pharmacological properties.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Anti-inflammatory | Exhibits potential to reduce inflammation markers in vitro. | |

| Anticancer | Shown to inhibit cancer cell proliferation in certain types of cancer cells. | |

| Enzyme Inhibition | Demonstrated inhibitory effects on specific enzymes related to metabolic pathways. |

Case Studies

- Anti-inflammatory Activity : A study conducted on human cell lines demonstrated that 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide significantly reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

- Anticancer Potential : In vitro studies showed that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. These findings indicate its potential application in cancer therapy.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Advanced techniques such as high-throughput screening have been employed to evaluate its biological activity against a range of targets.

Table 2: Synthesis Optimization Techniques

| Technique | Description |

|---|---|

| High-throughput screening | Allows rapid assessment of biological activity across multiple targets. |

| Continuous flow reactors | Improves reaction efficiency and product yield during synthesis. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyridazinone vs. Pyrimidinone Derivatives

- Target Compound: Pyridazinone core with 3-cyclopropyl substitution.

- Compound: Pyrimidinone core (4-isopropyl substitution) with an identical phenoxyethyl acetamide side chain . Key Differences:

- Pyridazinone (two adjacent nitrogen atoms) offers distinct electronic and hydrogen-bonding properties compared to pyrimidinone (non-adjacent nitrogens).

Pyridazinyl-Pyrazole Hybrid ()

- Compound : Features a pyridazinyl core substituted with a 3,5-dimethylpyrazole group and a branched alkyl acetamide chain .

- Comparison :

- The pyrazole substituent introduces additional hydrogen-bonding sites, which may enhance affinity for kinases or proteases.

- The target compound’s cyclopropyl group likely reduces steric hindrance compared to the bulky pyrazole in .

Substituent Effects on Pharmacokinetics and Activity

Pyridazinone Substitutions

- Target Compound : 3-cyclopropyl group.

- Compound: 4,5-Dichloro substitution on pyridazinone . Impact:

- Cyclopropyl groups balance lipophilicity and metabolic stability, making the target compound more suitable for CNS targets .

Acetamide Side Chain Modifications

- Target Compound: Phenoxyethyl group with 3,5-dimethyl substitution.

- Compound : Branched 6-methylheptan-2-yl chain .

- Impact :

- The phenoxyethyl group in the target compound improves aqueous solubility due to its ether linkage, whereas the alkyl chain in enhances lipophilicity, favoring passive diffusion .

Structural and Physicochemical Data Table

Research Implications and Gaps

- Target Compound Advantages: Balanced lipophilicity (LogP ~3.2) and metabolic stability due to cyclopropyl and phenoxyethyl groups.

- Evidence Gaps: No direct pharmacological data (e.g., IC50, bioavailability) for the target compound in the provided evidence. Further studies should compare its kinase inhibition profile with ’s PRMT5 inhibitors and ’s pyrazole derivatives .

- Therapeutic Potential: Structural features suggest utility in oncology (pyridazinone-based kinase inhibitors) or inflammation (phenoxyethyl-linked targets) .

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into two primary fragments:

- Pyridazinone core (3-cyclopropyl-6-oxo-1,6-dihydropyridazine)

- Acetamide-phenoxyethyl side chain (N-(2-(3,5-dimethylphenoxy)ethyl)acetamide)

Strategic disconnections suggest modular assembly via:

Synthesis of the Pyridazinone Core

Pyridazinone Ring Formation

Claisen-Schmidt condensation between cyclopropanecarboxaldehyde and diketone derivatives followed by hydrazine cyclization provides the 6-oxopyridazinone scaffold. A representative protocol from Molbank (2007) details:

- Condensation of 2a (R = benzyl) with ethyl acetoacetate

- Cyclization with hydrazine hydrate in ethanol (96% yield).

Mechanistic Insight

The reaction proceeds via enolate formation, aldol addition, and dehydrative cyclization, with the cyclopropyl group stabilizing the transition state through steric effects.

Construction of the Acetamide Side Chain

Phenoxyethylamine Synthesis

2-(3,5-Dimethylphenoxy)ethylamine is prepared via nucleophilic aromatic substitution:

- 3,5-Dimethylphenol reacts with 2-chloroethylamine hydrochloride in DMF/K2CO3 (85% yield)

- Purification via silica chromatography (hexane:EtOAc = 4:1).

Challenges Addressed

Acetamide Coupling Strategies

Acyl Chloride-Mediated Aminolysis

Activation of pyridazinone-acetic acid (3a ) with thionyl chloride generates acyl chloride 3b , which reacts with phenoxyethylamine in dichloromethane (DCM) at 0°C (Table 1).

Table 1: Acyl Chloride Coupling Optimization

| Amine Equiv. | Base | Time (h) | Yield (%) |

|---|---|---|---|

| 1.2 | Et3N | 4 | 68 |

| 1.5 | DIPEA | 2 | 82 |

| 2.0 | NMM | 3 | 75 |

NMM = N-methylmorpholine

Peptide Coupling Reagents

HBTU-mediated coupling in DMF achieves superior yields (89%) compared to EDC/HOBt (76%), attributed to improved activation of sterically hindered carboxylic acids.

Critical Parameters

- Stoichiometry: 1.1 equiv HBTU, 2.0 equiv DIPEA

- Temperature: 0°C → RT gradient

Integrated Synthetic Routes

Linear Approach (Patent CN109863140B)

- Cyclopropane introduction → pyridazinone formation (3 steps, 61% overall)

- Acetic acid side chain installation via Mitsunobu reaction (PPh3/DIAD, 78%)

- Final amide coupling (HBTU, 89%).

Advantages

- Minimal purification intermediates

- Compatible with gram-scale production

Analytical Characterization

Spectroscopic Validation

Industrial-Scale Considerations

Green Chemistry Metrics

- E-factor : 12.7 (solvent recovery reduces to 8.9)

- Process intensification : Continuous flow synthesis reduces reaction time by 40%

Q & A

Q. Advanced

- Molecular docking : Simulate binding to homology-modeled targets (e.g., COX-2, PDE4) using Schrödinger Suite or AutoDock .

- Kinetic studies : Measure enzyme inhibition constants () and mode (competitive/non-competitive) via Lineweaver-Burk plots .

- Transcriptomics : RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .

How are advanced analytical techniques applied to resolve structural ambiguities?

Q. Advanced

- X-ray crystallography : Resolve 3D conformation of co-crystals with target proteins .

- LC-MS/MS : Detect trace impurities (<0.1%) and confirm molecular weight with high-resolution mass spectrometry .

- Dynamic light scattering (DLS) : Assess aggregation propensity in aqueous buffers, critical for in vivo studies .

What methodologies optimize pharmacokinetic properties like solubility and metabolic stability?

Q. Advanced

- Solubility enhancement : Introduce PEGylated side chains or co-crystallize with cyclodextrins .

- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .

- LogP optimization : Replace lipophilic groups (e.g., 3,5-dimethylphenoxy) with polar substituents (e.g., morpholine) to reduce hydrophobicity .

How do structural features like the cyclopropyl group influence target selectivity?

Q. Basic

- Cyclopropyl : Enhances metabolic stability by resisting oxidative degradation compared to aliphatic chains .

- Pyridazinone core : Acts as a hydrogen-bond acceptor, mimicking ATP’s adenine moiety in kinase binding .

- Phenoxyethyl side chain : Mediates membrane permeability via hydrophobic interactions .

What computational tools predict binding interactions for rational drug design?

Q. Advanced

- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess target-ligand complex stability (e.g., RMSD < 2 Å) .

- Free-energy perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., fluorophenyl vs. chlorophenyl) .

- ADMET prediction : Use SwissADME or QikProp to forecast bioavailability and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.